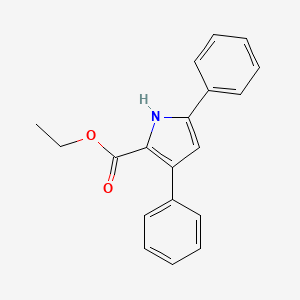![molecular formula C23H26 B14646843 (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 54396-70-2](/img/structure/B14646843.png)
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic heptane core with a diphenylmethylidene group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The diphenylmethylidene group is then introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkene group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halides, nucleophiles like hydroxide (OH-) or cyanide (CN-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of (1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane: A stereoisomer with similar structure but different spatial arrangement.
(1S)-2-(Phenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane: A compound with a similar core structure but different substituents.
Uniqueness
(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of the diphenylmethylidene group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
54396-70-2 |
|---|---|
Fórmula molecular |
C23H26 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(1S)-2-benzhydrylidene-1,3,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C23H26/c1-22(2)19-14-15-23(3,16-19)21(22)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3/t19?,23-/m0/s1 |
Clave InChI |
NWMZRBOMOBWJLX-BVHINDKJSA-N |
SMILES isomérico |
C[C@]12CCC(C1)C(C2=C(C3=CC=CC=C3)C4=CC=CC=C4)(C)C |
SMILES canónico |
CC1(C2CCC(C2)(C1=C(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)

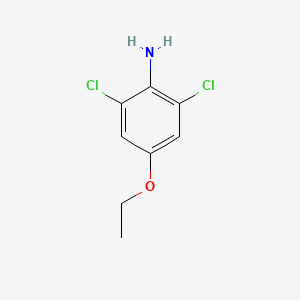
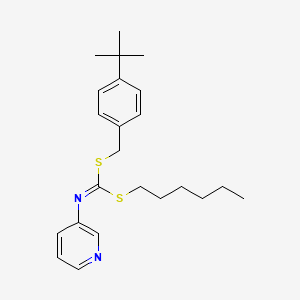
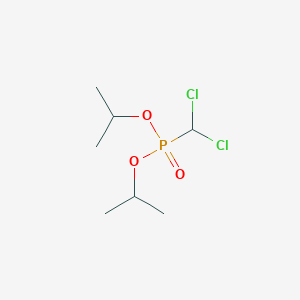
![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
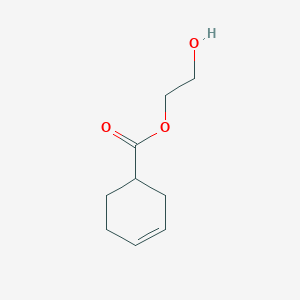
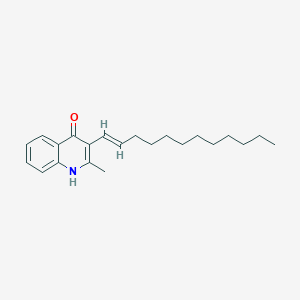
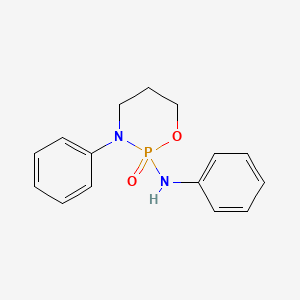
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
